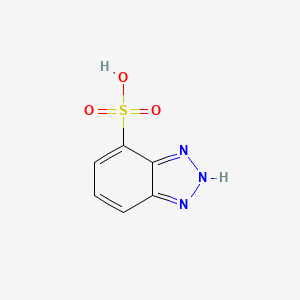

1H-Benzotriazole-4-sulfonic acid

Description

The exact mass of the compound 1H-Benzotriazole-4-sulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzotriazole-4-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole-4-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazole-4-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3S/c10-13(11,12)5-3-1-2-4-6(5)8-9-7-4/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKWKEWFTVEVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915379 | |

| Record name | 1H-Benzotriazole-7-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94667-47-7, 26725-50-8 | |

| Record name | 1H-Benzotriazole-7-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzotriazolesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazole-4-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-Benzotriazole-4-sulfonic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

1H-Benzotriazole-4-sulfonic acid stands as a versatile and pivotal chemical entity at the intersection of materials science and pharmaceutical development. Its unique molecular architecture, combining the aromatic stability of a benzotriazole core with the functional reactivity of a sulfonic acid group, imparts a range of properties that have been harnessed in diverse and sophisticated applications. This guide, intended for the discerning scientific professional, moves beyond rudimentary data to provide a comprehensive exploration of this compound. We will delve into its fundamental chemical and physical characteristics, illuminate its synthesis, dissect its mechanistic role in critical applications such as corrosion inhibition, and explore its utility as a precursor in the synthesis of complex organic molecules. By grounding this information in established scientific principles and providing actionable experimental insights, this document aims to be an indispensable resource for those working with or considering the use of 1H-Benzotriazole-4-sulfonic acid in their research and development endeavors.

Core Molecular and Physical Characteristics

1H-Benzotriazole-4-sulfonic acid is a substituted benzotriazole that presents as a grey to beige powder.[1] The introduction of the sulfonic acid moiety onto the benzotriazole ring significantly influences its physical properties, most notably its solubility and acidity, when compared to the parent compound.

| Property | Value | Source(s) |

| CAS Number | 26725-50-8 | |

| Molecular Formula | C₆H₅N₃O₃S | [1] |

| Molecular Weight | 199.19 g/mol | [1] |

| Melting Point | 285 °C (decomposes) | [1] |

| Appearance | Grey to beige powder | [1] |

| Solubility | High solubility in water | [1] |

Synthesis and Spectroscopic Characterization

Conceptual Synthesis Workflow

The sulfonation of the benzotriazole ring is an electrophilic aromatic substitution reaction. The benzene ring of benzotriazole is activated towards electrophilic attack, and the sulfonic acid group is introduced by reacting 1H-Benzotriazole with a suitable sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor the formation of the 4-sulfonic acid isomer and minimize side products.

Caption: Conceptual workflow for the synthesis of 1H-Benzotriazole-4-sulfonic acid.

Spectroscopic Characterization

While specific spectral data for 1H-Benzotriazole-4-sulfonic acid is not extensively published, the expected spectroscopic signatures can be inferred from the structure and comparison with the parent compound, 1H-Benzotriazole.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the sulfonic acid group causing a downfield shift of the adjacent protons on the benzene ring. The number and splitting patterns of these signals would confirm the substitution pattern. For comparison, the ¹H NMR spectrum of the parent 1H-Benzotriazole in DMSO-d₆ shows signals around 8.00 ppm and 7.44 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the benzotriazole core. The carbon atom attached to the sulfonic acid group would be significantly deshielded and appear at a lower field. The parent 1H-Benzotriazole in DMSO-d₆ shows carbon signals around 130.3 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by the presence of strong absorption bands corresponding to the S=O stretching vibrations of the sulfonic acid group, typically in the regions of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹. Additionally, O-H stretching of the sulfonic acid group would be observed as a broad band.

Applications in Research and Industry

The bifunctional nature of 1H-Benzotriazole-4-sulfonic acid underpins its utility in a variety of scientific and industrial contexts.

Corrosion Inhibition

1H-Benzotriazole and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys.[2] The mechanism of inhibition involves the formation of a protective, polymeric complex film on the metal surface. The nitrogen atoms in the triazole ring coordinate with the metal ions, creating a durable barrier that prevents the underlying metal from coming into contact with corrosive agents.[2]

The presence of the sulfonic acid group in 1H-Benzotriazole-4-sulfonic acid enhances its solubility in aqueous media, making it particularly suitable for use in water-based systems such as cooling towers and industrial water treatment.[1]

Caption: Mechanism of corrosion inhibition by 1H-Benzotriazole-4-sulfonic acid.

Organic Synthesis and Drug Development

1H-Benzotriazole-4-sulfonic acid serves as a valuable intermediate in organic synthesis. Its utility in this domain is exemplified by its role as a precursor in the preparation of 4-hydroxy-benzotriazole, a compound of interest in synthetic chemistry. The sulfonic acid group can be displaced by a hydroxyl group through hydrolysis under strongly alkaline conditions.

The broader family of benzotriazole derivatives has been extensively explored in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antifungal, and antitumor properties.[3][4] While specific examples of commercial drugs derived directly from 1H-Benzotriazole-4-sulfonic acid are not prominent in the literature, its role as a versatile building block suggests its potential in the synthesis of novel pharmaceutical candidates. The benzotriazole moiety is a recognized pharmacophore, and the ability to introduce a sulfonic acid group offers a handle for further functionalization and for modulating the physicochemical properties of a drug candidate, such as its solubility and pharmacokinetic profile. For instance, the commercial drug Alizapride contains a benzotriazole ring system.

Other Industrial Applications

Beyond corrosion inhibition and organic synthesis, 1H-Benzotriazole-4-sulfonic acid and its related compounds find application as:

-

UV Stabilizers: The aromatic system of benzotriazole can absorb ultraviolet radiation, and this property is exploited to protect materials such as plastics and coatings from photodegradation.[1]

-

Antifogging Agents in Photography: Benzotriazoles have historically been used as restrainers or anti-fogging agents in photographic emulsions.

Safety and Handling

As a laboratory chemical, 1H-Benzotriazole-4-sulfonic acid requires careful handling. Based on the safety data for the parent compound, 1H-Benzotriazole, and the presence of the sulfonic acid group, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and eye/face protection. In case of dust, a suitable respirator should be used.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Hazard Classification (based on related compounds):

-

Acute Toxicity, Oral (Category 4)

-

May cause skin and eye irritation.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information.

Conclusion

1H-Benzotriazole-4-sulfonic acid is a compound of significant scientific and industrial interest. Its unique combination of a corrosion-inhibiting benzotriazole core and a water-solubilizing sulfonic acid group makes it a highly effective agent for protecting metals in aqueous environments. Furthermore, its reactivity makes it a valuable intermediate in organic synthesis, with potential applications in the development of new materials and pharmaceuticals. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is crucial for any researcher or professional seeking to leverage the unique capabilities of this versatile molecule.

References

-

Organic Syntheses. (n.d.). 1,2,3-Benzotriazole. Retrieved from [Link]

-

TSI Journals. (2016, October 6). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]

- Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole.

-

The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of 1H-benzotriazole. Retrieved from [Link]

-

Science.gov. (n.d.). Corrosion inhibitor benzotriazole: Topics. Retrieved from [Link]

-

GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2012, August 12). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOTRIAZOLE. Retrieved from [Link]

-

IJNRD. (n.d.). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Dissociation Constants and pKa Values of 1H-Benzotriazole-4-sulfonic acid

Theoretical Framework: Understanding the Acidity of 1H-Benzotriazole-4-sulfonic acid

1H-Benzotriazole-4-sulfonic acid is a diprotic acid, meaning it possesses two acidic protons that can dissociate in solution. The structure, featuring both a sulfonic acid group and a triazole N-H group, dictates a bifurcated acidic character.

-

The Sulfonic Acid Proton (pKa1): The sulfonic acid moiety (-SO₃H) is a strong acid. Aryl sulfonic acids are known to be highly acidic, with pKa values typically in the range of -1 to -2.8.[1][2] This strong acidity is a consequence of the high electronegativity of the sulfonyl group and the extensive resonance stabilization of the resulting sulfonate anion. Therefore, the first dissociation of 1H-Benzotriazole-4-sulfonic acid, corresponding to the loss of the sulfonic acid proton, is expected to occur at a very low pH.

-

The Benzotriazole N-H Proton (pKa2): The parent 1H-Benzotriazole has a pKa of approximately 8.2 for the dissociation of its N-H proton.[3][4] However, the presence of the strongly electron-withdrawing sulfonic acid group at the 4-position of the benzene ring is anticipated to significantly increase the acidity of this proton. This is due to the inductive effect of the -SO₃⁻ group (once the first proton has dissociated), which helps to stabilize the resulting benzotriazolide anion. Consequently, the pKa for the second dissociation (pKa2) is expected to be considerably lower than 8.2.

The dissociation equilibria can be represented as follows:

Caption: Dissociation equilibria of 1H-Benzotriazole-4-sulfonic acid.

Estimated Physicochemical Properties and Dissociation Constants

The following table summarizes the key physicochemical properties and the expected pKa values for 1H-Benzotriazole-4-sulfonic acid based on the analysis of its functional groups and data from analogous compounds.

| Property | Value / Expected Range | Rationale / Reference |

| Molecular Formula | C₆H₅N₃O₃S | |

| Molecular Weight | 199.19 g/mol | |

| Melting Point | 285 °C (decomposes) | |

| pKa1 (-SO₃H) | < 0 | Based on the pKa of aryl sulfonic acids.[1][2] |

| pKa2 (N-H) | < 8.2 | The parent benzotriazole has a pKa of 8.2; the electron-withdrawing sulfonate group will increase the acidity of the N-H proton.[3][4] |

Experimental Determination of pKa Values by Potentiometric Titration

Potentiometric titration is the gold standard for the accurate determination of pKa values.[5] This method involves the gradual addition of a standardized titrant (a strong base, in this case) to a solution of the analyte (1H-Benzotriazole-4-sulfonic acid) while monitoring the pH. The resulting titration curve allows for the precise identification of the equivalence points and, subsequently, the pKa values.

Rationale for Experimental Design

Given that 1H-Benzotriazole-4-sulfonic acid is a diprotic acid with two distinct pKa values, a potentiometric titration will yield a curve with two inflection points, corresponding to the neutralization of the first and second protons.[6][7][8] The pKa value for each dissociation step can be determined from the pH at the half-equivalence point.

Step-by-Step Protocol for Potentiometric Titration

Materials and Reagents:

-

1H-Benzotriazole-4-sulfonic acid (high purity)

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized water (high purity, boiled to remove dissolved CO₂)

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

50 mL buret

-

250 mL beaker

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.120 g of 1H-Benzotriazole-4-sulfonic acid.

-

Dissolve the solid in 100 mL of deionized water in a 250 mL beaker. Causality: This concentration is sufficient to provide a clear titration curve.

-

-

Titration Setup:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Rinse and fill the buret with the standardized ~0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

-

-

Titration Execution:

-

Record the initial pH of the analyte solution.

-

Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the inflection points.

-

Continue the titration well past the second equivalence point until the pH plateaus.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the first and second equivalence points from the inflection points of the curve. A more accurate method is to plot the first derivative (ΔpH/ΔV) against the average volume of NaOH added; the peaks of this plot correspond to the equivalence points.

-

The pKa1 is equal to the pH at the first half-equivalence point (half the volume of NaOH required to reach the first equivalence point).

-

The pKa2 is equal to the pH at the second half-equivalence point (the volume of NaOH at the first equivalence point plus half the volume added between the first and second equivalence points).

-

Caption: Experimental workflow for potentiometric pKa determination.

Conclusion

1H-Benzotriazole-4-sulfonic acid is a diprotic acid with two distinct dissociation constants. Based on established chemical principles, the sulfonic acid proton is expected to be highly acidic (pKa1 < 0), while the N-H proton of the triazole ring is anticipated to be significantly more acidic than in the parent benzotriazole (pKa2 < 8.2). The provided potentiometric titration protocol offers a robust and reliable method for the precise experimental determination of these pKa values, providing essential data for researchers in various fields of chemistry and materials science.

References

-

Chemistry LibreTexts. (2025, December 3). 4: Titration of a Diprotic Acid. Retrieved from [Link]

-

Scribd. (n.d.). Titration of Diprotic Acid Experiment - Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 4 - Potentiometric Titration. Retrieved from [Link]

-

Pearson. (n.d.). Diprotic Acid Titrations Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

- Reeves, R. L. (1966). Protonation of arylsulfonates in aqueous sulfuric acid. Apparent pKa values of azo dye sulfonic acids from solubility measurements. The Journal of Organic Chemistry, 31(9), 3129–3134.

-

Australian Industrial Chemicals Introduction Scheme. (2024, October 1). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. Retrieved from [Link]

- Guthrie, J. P. (1978). pKa values which have been reported for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354.

-

DergiPark. (n.d.). Surface pKa determination of benzoic acid modified gold electrode by electrochemical and contact angle measurement methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Lupine Publishers. (2018, March 9). Benzotriazole: A Versatile Synthetic Auxiliary. Retrieved from [Link]

-

Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

-

American Chemical Society. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

-

The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

- Kaljurand, I., et al. (2000). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Journal of Physical Organic Chemistry, 13(12), 725-733.

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

- Elgemeie, G. H., et al. (2010). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. E-Journal of Chemistry, 7(2), 435-443.

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

-

SciELO. (n.d.). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile. Retrieved from [Link]

-

European Journal of Technique. (2023). Impact of Different Groups on Properties of All Members of the Series of 1-X-Benzotriazole Derivatives (X= H, CH3, Cl, NH2, OH). Retrieved from [Link]

-

ResearchGate. (2025, August 5). Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 19). E1: Acid Dissociation Constants at 25°C. Retrieved from [Link]

Sources

- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. capitalresin.com [capitalresin.com]

- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pligon.scribnotes.com [pligon.scribnotes.com]

- 8. scribd.com [scribd.com]

Technical Guide: Thermal Stability & Characterization of 1H-Benzotriazole-4-sulfonic Acid

This guide details the thermal stability, melting point characteristics, and characterization protocols for 1H-Benzotriazole-4-sulfonic acid (CAS: 26725-50-8). It is designed for researchers in pharmaceutical development and materials science who require precise physicochemical data for formulation and stability profiling.

Executive Summary

1H-Benzotriazole-4-sulfonic acid is a critical heterocyclic building block used as a corrosion inhibitor, a precursor for pharmaceutical intermediates (e.g., 4-hydroxy-benzotriazole), and a supramolecular ligand.[1] Its thermal behavior is defined by a high melting point accompanied by immediate decomposition, a characteristic that demands specific handling during thermal processing (e.g., extrusion, melt blending).

This guide provides a validated physicochemical profile, detailed experimental protocols for thermal analysis (DSC/TGA), and a mechanistic overview of its degradation pathways.

Physicochemical Profile

The thermal behavior of 1H-Benzotriazole-4-sulfonic acid is dominated by the strong intermolecular hydrogen bonding typical of sulfonic acids and the rigidity of the benzotriazole core.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Chemical Name | 1H-Benzotriazole-4-sulfonic acid | [NIH PubChem, 2025] |

| CAS Number | 26725-50-8 | [Sigma-Aldrich, 2025] |

| Molecular Formula | C₆H₅N₃O₃S | [ChemSrc, 2025] |

| Molecular Weight | 199.19 g/mol | [Sigma-Aldrich, 2025] |

| Melting Point | 285 °C (dec.) | [Sigma-Aldrich, 2025] |

| Physical Form | Solid (Grey to beige powder) | [Chem-Impex, 2025] |

| Solubility | Soluble in water (polar); limited in non-polar solvents | [ChemSrc, 2025] |

| pKa (Predicted) | ~1-2 (Sulfonic acid), ~8.2 (Triazole NH) | [Inferred from BTA data] |

Technical Insight: The notation "285 °C (dec.)" indicates that the compound does not exhibit a stable liquid phase.[1] The lattice energy breakdown coincides with chemical bond scission (thermolysis). Consequently, "melting point" determination must be treated as a decomposition onset temperature measurement.

Thermal Stability & Decomposition Mechanism[6][7][8]

Understanding the degradation pathway is essential for defining the "Safe Operating Window" (SOW) for this compound.

Degradation Mechanics

At temperatures approaching 285 °C, two competing mechanisms likely drive the decomposition:

-

Desulfonation: Aromatic sulfonic acids are prone to hydrolytic or thermal desulfonation, releasing SO₃ or SO₂.

-

Triazole Ring Scission: While the benzotriazole core is generally stable up to ~200 °C, the stress of the melting transition at 285 °C can trigger the elimination of nitrogen gas (N₂), leading to the formation of reactive radical intermediates (e.g., iminocarbene derivatives).

Visualization: Thermal Degradation Pathway

The following diagram illustrates the hypothetical degradation flow based on benzotriazole and sulfonic acid chemistry.

Figure 1: Proposed thermal decomposition pathways for 1H-Benzotriazole-4-sulfonic acid upon reaching its decomposition temperature (Td).

Experimental Protocols: Thermal Characterization

To validate the melting point and stability of a specific lot, do not rely solely on visual capillary methods. Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for authoritative results.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset of melting/decomposition.

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Sample Prep:

-

Dry sample at 105 °C for 2 hours to remove surface moisture (hygroscopicity can skew results).

-

Weigh 2–5 mg into a hermetically sealed aluminum pan with a pinhole lid (allows gas escape to prevent pan deformation during decomposition).

-

-

Method:

-

Equilibrate: 40 °C.

-

Ramp: 10 °C/min to 320 °C.

-

Purge Gas: Nitrogen (50 mL/min).

-

-

Expected Result: A sharp endothermic peak onsetting near 280–285 °C . If the peak is immediately followed by a jagged, noisy baseline or a sharp exotherm, this confirms simultaneous decomposition.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify volatile loss and confirm "dec." status.

-

Instrument: TGA (e.g., TA Instruments TGA 550).

-

Sample Prep: 5–10 mg in a platinum or alumina pan.

-

Method:

-

Analysis:

-

Step 1: Check for mass loss < 150 °C (indicates hydrates or solvents).

-

Step 2: Identify the onset temperature (

) where significant mass loss (>5%) begins. For this compound,

-

Visualization: Characterization Workflow

This workflow ensures data integrity and self-validation.

Figure 2: Integrated workflow for thermal validation. Convergence of DSC and TGA data is required for certification.

Implications for Application

-

Storage: Store at room temperature (RT) in tightly sealed containers. As a sulfonic acid, it is hygroscopic; moisture absorption will depress the melting point and accelerate degradation.

-

Processing: Avoid processing temperatures above 250 °C . The "Safe Operating Window" is strictly below the onset of decomposition (285 °C).

-

Safety: Decomposition releases toxic gases (SOx, NOx). All thermal experiments must be conducted in a fume hood.

References

-

Sigma-Aldrich. (2025).[1] 1H-Benzotriazole-4-sulfonic acid Product Sheet. Retrieved from

-

Chem-Impex International. (2025). 1H-Benzotriazole-4-sulfonic acid Safety & Properties. Retrieved from

-

National Center for Biotechnology Information (NIH). (2025). PubChem Compound Summary for CID 6409780, 1H-Benzotriazole-4-sulfonic acid. Retrieved from

-

ChemSrc. (2025).[5] Benzotriazole-4-sulphonic acid: Physicochemical Properties. Retrieved from

Sources

Comparative Technical Analysis: 1H-Benzotriazole-4-Sulfonic Acid vs. 5-Sulfonic Acid Isomers

The following technical guide is structured to provide a definitive comparative analysis of the 4- and 5-sulfonic acid isomers of 1H-benzotriazole. It is designed for researchers requiring precise structural, synthetic, and functional distinctions between these two species.

Executive Summary

In the field of heterocyclic chemistry, the distinction between 1H-Benzotriazole-4-sulfonic acid (4-BTA-S) and 1H-Benzotriazole-5-sulfonic acid (5-BTA-S) is often overlooked in industrial literature, where mixtures are frequently utilized for corrosion inhibition. However, for pharmaceutical synthesis and precision ligand design, the isomerism is critical.

-

The 5-Isomer is the thermodynamic product of direct sulfonation and the standard for water-soluble corrosion inhibition.

-

The 4-Isomer is sterically hindered, kinetically controlled (or synthesized via indirect cyclization), and serves as a crucial intermediate for 4-hydroxybenzotriazole (a peptide coupling additive) and specialized coordination complexes.

This guide delineates the structural, spectroscopic, and functional divergences of these isomers.

Structural & Electronic Fundamentals

The core difference lies in the substitution pattern on the benzene ring fused to the triazole. While the parent benzotriazole (BTA) exhibits rapid tautomerism between N1 and N3, making positions 4/7 and 5/6 equivalent, the introduction of a sulfonic acid group breaks this symmetry.

Structural Visualization

The following diagram illustrates the numbering scheme and the steric environment of both isomers.

Caption: Structural divergence of BTA sulfonic acids. The 4-isomer (Red) introduces steric strain near the triazole nitrogens, affecting metal binding, unlike the 5-isomer (Blue).

Electronic Effects & pKa

The sulfonate group (

-

5-BTA-S: The EWG is remote from the triazole nitrogens. The pKa of the triazole NH is lowered slightly (from ~8.2 in BTA to ~7.5) due to inductive effects, but the coordination chemistry remains similar to BTA.

-

4-BTA-S: The EWG is adjacent (ortho) to the triazole ring. This creates a significant "ortho effect." The acidity of the NH proton is more pronounced, and the proximity allows for potential intramolecular hydrogen bonding or zwitterionic character between the sulfonic acid and the basic triazole nitrogen (N2/N3).

Synthetic Pathways & Isolation

The primary challenge in obtaining pure isomers is that direct sulfonation of benzotriazole typically yields a mixture, heavily skewed toward the 5-isomer.

Direct Sulfonation (Thermodynamic Route)

Reaction of 1H-benzotriazole with oleum or chlorosulfonic acid at elevated temperatures (

-

Mechanism: Electrophilic aromatic substitution. The triazole ring is deactivating. Substitution occurs at the position least deactivated and least sterically hindered (Position 5).

Regiospecific Cyclization (The "Pure" Route)

To obtain high-purity isomers without difficult separation, researchers should utilize the cyclization of diaminobenzenesulfonic acids . This is the "Gold Standard" for structural integrity.

-

For 5-BTA-S: Start with 3,4-diaminobenzenesulfonic acid .

-

Reaction: Diazotization with

. -

Result: Exclusive formation of the 5-isomer.

-

-

For 4-BTA-S: Start with 2,3-diaminobenzenesulfonic acid .

-

Reaction: Diazotization with

. -

Result: Exclusive formation of the 4-isomer.

-

Analytical Characterization (NMR Distinction)

Proton NMR (

Comparative NMR Data

Solvent: DMSO-d6

| Feature | 4-Sulfonic Acid Isomer | 5-Sulfonic Acid Isomer |

| Symmetry | 1,2,3-trisubstituted benzene ring | 1,2,4-trisubstituted benzene ring |

| Pattern | Doublet - Triplet - Doublet | Singlet - Doublet - Doublet |

| H-4 | N/A (Substituted) | Singlet (d, J~1.5Hz) (Meta to H6) |

| H-5 | Doublet (J~8Hz) | N/A (Substituted) |

| H-6 | Triplet (dd, J~8Hz) | Doublet of Doublets (Ortho/Meta) |

| H-7 | Doublet (J~8Hz) | Doublet (J~9Hz) (Ortho to H6) |

Diagnostic Logic:

-

If you see a Triplet (or a pseudo-triplet) in the aromatic region, you have the 4-isomer .

-

If you see an isolated Singlet (or a doublet with very small coupling constant) appearing downfield, you have the 5-isomer .

Functional Applications

Corrosion Inhibition (Mechanism of Action)

Benzotriazoles function by adsorbing onto copper surfaces to form a polymeric film

-

5-BTA-S: Highly effective. The sulfonate group points away from the surface, providing water solubility without interfering with the Cu-N bonding network.

-

4-BTA-S: Less effective as a film former. The bulky sulfonate group at position 4 sterically hinders the nitrogen atoms, disrupting the planar stacking required for a tight protective layer.

Pharmaceutical Intermediates

-

4-BTA-S: Is the critical precursor for 4-Hydroxybenzotriazole (4-OH-BTA) .

-

Protocol: 4-BTA-S is subjected to alkali fusion (KOH,

) to replace the -

Relevance: 4-OH-BTA is a standard additive in peptide synthesis to suppress racemization (though often replaced by HOAt/Oxyma in modern workflows).

-

Experimental Protocols

Protocol A: Regioselective Synthesis of 1H-Benzotriazole-5-sulfonic Acid

This protocol avoids the mixture issues of direct sulfonation.

Reagents:

-

3,4-Diaminobenzenesulfonic acid (10 mmol)

-

Sodium Nitrite (

, 11 mmol) -

Glacial Acetic Acid (15 mL)

-

Water (10 mL)

Step-by-Step:

-

Dissolution: Suspend 3,4-diaminobenzenesulfonic acid in the acetic acid/water mixture in a 50 mL round-bottom flask.

-

Cooling: Cool the suspension to

using an ice bath. -

Diazotization: Dissolve

in minimal water (2 mL) and add dropwise to the suspension. Maintain temperature-

Observation: The suspension will clear as the diazonium salt forms and immediately cyclizes.

-

-

Reaction: Stir at

for 30 mins, then allow to warm to room temperature for 1 hour. -

Isolation: The product often precipitates upon cooling. If not, concentrate via rotary evaporation.

-

Purification: Recrystallize from hot water/ethanol.

Protocol B: HPLC Separation of Isomers

Used when analyzing commercial "Benzotriazole Sulfonic Acid" mixtures.

System: Reverse Phase HPLC (C18 Column) Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: Acetonitrile Gradient: 0% B for 2 min, ramp to 20% B over 15 min. Detection: UV at 254 nm and 210 nm.

Expected Elution:

-

5-isomer: Elutes earlier (more polar, better solvation of the sulfonate).

-

4-isomer: Elutes later (intramolecular H-bonding reduces effective polarity).

References

-

Sigma-Aldrich. (2024). 1H-Benzotriazole-4-sulfonic acid Product Specification. Link

-

Katritzky, A. R., et al. (1998). "Benzotriazole as a Synthetic Auxiliary: Benzotriazole-Assisted Synthesis of Amines and Amides." Journal of Organic Chemistry. Link

-

ChemicalBook. (2024). Synthesis and Properties of Benzotriazole Derivatives. Link

-

Wikipedia. (2024). Benzotriazole: Structure and Synthesis. Link

-

ResearchGate. (2010). Synthesis and Crystal Structure of Benzotriazole Derivatives. Link

Sources

An In-depth Technical Guide to the Electrochemical Properties of Benzotriazole Sulfonic Acid Derivatives

Abstract

Benzotriazole (BTA) and its derivatives represent a cornerstone class of heterocyclic compounds, renowned for their exceptional utility as corrosion inhibitors, particularly for copper and its alloys. The introduction of a sulfonic acid moiety (–SO₃H) to the benzotriazole framework creates a unique molecular architecture with enhanced aqueous solubility and modified electronic properties, making these derivatives compelling subjects for electrochemical investigation. This guide provides a comprehensive exploration of the synthesis, electrochemical behavior, and application of benzotriazole sulfonic acid derivatives. We delve into the causal mechanisms behind their electrochemical responses, detail field-proven experimental protocols for their characterization, and present a forward-looking perspective on their potential in advanced materials science and drug development.

Introduction: The Rationale for Sulfonation

Benzotriazole (BTA) is a bicyclic heterocyclic compound that has been extensively studied and applied as a highly effective corrosion inhibitor for metals like copper, zinc, and their alloys.[1][2] Its efficacy stems from the ability of its triazole ring's nitrogen atoms to coordinate with metal ions on a surface, forming a durable, polymeric, and passive film that acts as a barrier against aggressive corrosive species.[3][4][5] This protective layer, often a [Cu(I)BTA]n polymer, is insoluble in many aqueous and organic solutions, effectively stifling both anodic and cathodic corrosion reactions.[4][6]

While highly effective, the practical application of BTA can be limited by its moderate solubility in aqueous systems.[2] The strategic incorporation of a sulfonic acid (–SO₃H) group onto the benzotriazole aromatic ring addresses this limitation directly. The sulfonic acid group is a strong acid and highly polar, imparting significantly increased aqueous solubility to the molecule. This enhancement is critical for applications in industrial water treatment, cooling systems, and metalworking fluids where uniform dispersion of the inhibitor is paramount.

Beyond solubility, the sulfonic acid group, as a strong electron-withdrawing group, fundamentally alters the electronic structure of the benzotriazole molecule. This modification influences its adsorption characteristics, the stability of the resulting metal-inhibitor complex, and its intrinsic redox properties. Understanding these changes is the central objective of studying their electrochemical behavior. This guide will illuminate how these structural modifications translate into functional properties, primarily focusing on corrosion inhibition but also considering other potential electrochemical applications.

Synthesis and Molecular Architecture

The synthesis of benzotriazole sulfonic acid derivatives typically involves the electrophilic sulfonation of the benzotriazole benzene ring. While direct sulfonation methods for benzotriazole are not as extensively documented as for simpler aromatics, the principles of aromatic sulfonation apply.

A common synthetic route involves reacting 1H-benzotriazole with a sulfonating agent such as concentrated sulfuric acid or oleum (fuming sulfuric acid). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the SO₃ electrophile attacks the electron-rich benzene ring. The substitution is expected to occur preferentially at the 4- or 7-position due to the directing effects of the fused triazole ring.

dot graph Synthesis { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Figure 1: General synthesis of 1H-Benzotriazole-4-sulfonic acid."

Alternatively, derivatives can be synthesized from precursors already containing the sulfonic acid group, such as the diazotization of a substituted o-phenylenediamine.[7][8] The choice of synthesis route impacts the final yield and isomeric purity of the product. 1H-Benzotriazole-4-sulfonic acid is recognized for its utility as a corrosion inhibitor and UV stabilizer.[9]

The resulting molecular architecture combines the metal-coordinating triazole ring with the hydrophilic and electron-withdrawing sulfonic acid group. This duality is key to its function.

Core Electrochemical Characterization Techniques

To rigorously evaluate the electrochemical properties of benzotriazole sulfonic acid derivatives, a suite of complementary techniques is employed. Each provides a unique window into the molecule's behavior at an electrode-electrolyte interface.

Potentiodynamic Polarization

This technique is fundamental for assessing corrosion inhibition. It involves sweeping the potential of a metal electrode (the working electrode) from a cathodic to an anodic value relative to its open circuit potential (OCP) and measuring the resulting current. The data is plotted as log(current density) vs. potential (a Tafel plot).

-

Causality: By analyzing the shifts in the polarization curves in the absence and presence of the inhibitor, we can determine its mode of action. A shift in the corrosion potential (Ecorr), and changes in the anodic and cathodic Tafel slopes reveal whether the inhibitor primarily affects the metal dissolution (anodic reaction), the oxygen reduction/hydrogen evolution (cathodic reaction), or both (mixed-type).[5][10] Benzotriazole is typically a mixed-type inhibitor, often with a more pronounced effect on the anodic reaction.[4][5]

-

Key Parameters:

-

Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction.

-

Corrosion Current Density (icorr): A measure of the corrosion rate.

-

Inhibition Efficiency (IE%): Calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique used to probe the properties of the protective film formed on the metal surface. It involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance response.

-

Causality: The data, often presented as Nyquist or Bode plots, can be modeled with an equivalent electrical circuit (EEC). The components of this circuit (resistors, capacitors, etc.) correspond to physical processes at the interface. For example, an increase in the charge transfer resistance (Rct) upon adding the inhibitor indicates a slowing of the corrosion reaction, while a decrease in the double-layer capacitance (Cdl) suggests the displacement of water molecules by the adsorbing inhibitor film.[11][12]

-

Key Parameters:

-

Solution Resistance (Rs): Resistance of the electrolyte.

-

Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal-film interface. A higher Rct corresponds to better corrosion protection.

-

Double-Layer Capacitance (Cdl): Represents the capacitance of the electrochemical double layer at the surface.

-

Cyclic Voltammetry (CV)

CV is used to investigate the fundamental redox behavior of the molecule itself and its interaction with the electrode surface. The potential is swept linearly in both forward and reverse directions, and the resulting current is measured.

-

Causality: The appearance of oxidation or reduction peaks in the voltammogram can indicate the formation of electroactive polymer films, redox cycling of the molecule, or its involvement in mediating electron transfer. For aromatic sulfonic acids, CV can reveal processes like electropolymerization.[13] For task-specific ionic liquids with sulfonic acid groups, CV has been used to detect the presence of free acid, which acts as the true catalyst in certain reactions.[14]

-

Key Parameters:

-

Peak Potentials (Epa, Epc): Potentials at which the anodic and cathodic peak currents occur.

-

Peak Currents (ipa, ipc): The magnitude of the current at the peak potentials, which relates to the concentration and diffusion coefficient of the electroactive species.

-

dot graph Experimental_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

} caption="Figure 2: Workflow for electrochemical evaluation of a corrosion inhibitor."

Mechanism of Action in Corrosion Inhibition

The primary electrochemical application of benzotriazole sulfonic acid derivatives is corrosion inhibition. The mechanism is multifaceted, leveraging both the triazole and sulfonic acid functionalities.

-

Adsorption: The process begins with the adsorption of the inhibitor molecule onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption. The nitrogen atoms in the triazole ring possess lone pairs of electrons that can form coordinate bonds with vacant d-orbitals of metal atoms (like copper), leading to strong chemisorption.[4][5]

-

Protective Film Formation: Following adsorption, a complex, multi-layered protective film is formed. On copper, this is widely accepted to be a polymeric complex of Cu(I) and the deprotonated benzotriazole anion.[3][4] This film acts as a physical barrier, isolating the metal from the corrosive environment.

-

Anodic and Cathodic Inhibition: The inhibitor film impedes both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. By blocking active sites on the surface, it raises the activation energy for both processes, thus reducing the overall corrosion rate.[5]

-

Role of the Sulfonic Acid Group:

-

Enhanced Solubility: As discussed, this ensures a higher effective concentration of the inhibitor at the metal-solution interface.

-

Surface Charge Modification: The negatively charged sulfonate group (–SO₃⁻) can influence the surface charge and the structure of the electrochemical double layer, potentially enhancing the adsorption of the cationic form of the molecule or interacting favorably with positively charged sites on a corroding surface.

-

dot graph Inhibition_Mechanism { layout=dot; rankdir="TB"; bgcolor="transparent"; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Figure 3: Mechanism of corrosion inhibition by BTA derivatives."

Quantitative Data Summary

While specific data for a wide range of benzotriazole sulfonic acid derivatives is sparse in readily available literature, the principles can be illustrated with data for BTA itself, which forms the benchmark for performance. The introduction of the sulfonic acid group is expected to yield comparable or potentially enhanced inhibition efficiencies, particularly in challenging aqueous systems.

| Inhibitor System | Metal | Medium | Technique | Rct (Ω·cm²) | IE (%) | Reference |

| Blank | Copper | 3.5% NaCl | EIS | ~350 | - | [11] |

| BTA Derivative (HBT) | Copper | 3.5% NaCl | EIS | ~2500 | >85 | [11] |

| Blank | Copper | Synthetic Tap Water | PDP | - | - | [10] |

| BTA (100 ppm) | Copper | Synthetic Tap Water | PDP | - | >90 | [10] |

| Blank | Iron | H₂SO₄ | EIS | ~20 | - | [15] |

| BTA + Cu²⁺ (Synergistic) | Iron | H₂SO₄ | EIS | >400 | >95 | [15] |

Table 1: Representative electrochemical data for benzotriazole and its derivatives as corrosion inhibitors. HBT refers to a specific cationic BTA derivative from the study.

Advanced Applications and Future Outlook

The unique properties of benzotriazole sulfonic acid derivatives open doors to applications beyond traditional corrosion inhibition.

-

Proton-Conducting Membranes: The combination of a stable heterocyclic structure and a proton-donating sulfonic acid group makes these molecules candidates for doping polymer membranes. Hybrid membranes based on sulfonated polysulfone doped with benzotriazole have been investigated for use in fuel cells, demonstrating thermal stability and proton conductivity.[16]

-

Electrosynthesis and Sensors: The electroactive nature of the benzotriazole ring system, modulated by the sulfonic acid group, could be exploited in electrosynthesis or for the development of electrochemical sensors. The electropolymerization of similar molecules, like p-aminobenzene sulfonic acid, onto electrode surfaces creates modified electrodes capable of detecting specific analytes.[13]

-

Organic Electronics: Benzotriazole units are used as electron-accepting building blocks in conjugated polymers for organic solar cells.[17] The introduction of sulfonic acid groups could be a strategy to tune energy levels and improve processability for solution-processed devices.

The future of this class of compounds lies in multifunctional design. By combining the inherent properties of the benzotriazole core with the versatility of the sulfonic acid group, novel materials can be engineered for targeted applications in energy storage, sustainable electronics, and advanced protective coatings.

Experimental Protocols

Protocol 1: Synthesis of 1H-Benzotriazole-4-sulfonic acid

This protocol is a representative procedure based on established methods of aromatic sulfonation. Actual yields and conditions may require optimization.

-

Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves. Sulfuric and fuming sulfuric acid are extremely corrosive.

-

Reaction Setup: Place 1H-Benzotriazole (10 mmol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Sulfonation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum, 20% SO₃, ~5 mL) dropwise via the dropping funnel with continuous stirring. The temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 2-4 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate out of the cold aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as a water/ethanol mixture, to obtain the purified 1H-Benzotriazole-4-sulfonic acid.

-

Characterization: Confirm the structure and purity of the final product using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Protocol 2: Potentiodynamic Polarization Measurement

-

Electrode Preparation: Polish a copper coupon (working electrode) with successively finer grades of SiC emery paper (e.g., 600 to 2000 grit). Rinse with deionized water and ethanol, then dry.

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Use the prepared copper coupon as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[10]

-

Electrolyte: Fill the cell with the corrosive medium (e.g., 3.5% NaCl solution).

-

OCP Stabilization: Immerse the electrodes and monitor the open-circuit potential (OCP) until it stabilizes (typically 30-60 minutes).

-

Blank Measurement: Perform the potentiodynamic scan on the blank solution. A typical scan range is from -250 mV to +250 mV versus the OCP, at a scan rate of 0.166 mV/s.[10]

-

Inhibitor Measurement: Add the benzotriazole sulfonic acid derivative to the electrolyte to the desired concentration. Allow the OCP to stabilize again, then repeat the potentiodynamic scan.

-

Analysis: Use the software associated with the potentiostat to perform a Tafel extrapolation on the resulting polarization curves to determine Ecorr and icorr for both the blank and inhibited solutions. Calculate the Inhibition Efficiency (IE%).

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

-

Setup: Use the same cell setup and electrode preparation as in Protocol 2.

-

Stabilization: After immersing the electrodes in the test solution (either blank or with inhibitor), allow the system to stabilize at its OCP for 1 hour.

-

Measurement: Perform the EIS measurement at the OCP. Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude). Scan a frequency range from high to low, for example, from 100 kHz to 10 mHz.[11]

-

Analysis: Fit the obtained Nyquist plot data to a suitable equivalent electrical circuit (EEC) using appropriate software. A common simple model for corrosion is the Randles circuit. Extract the values for Rs, Rct, and Cdl. The inhibition efficiency can also be calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100.

Conclusion

Benzotriazole sulfonic acid derivatives are a compelling class of functional molecules that build upon the well-established protective capabilities of the parent benzotriazole structure. The incorporation of the sulfonic acid group provides a crucial handle for enhancing aqueous solubility and modulating the electronic properties of the inhibitor. Electrochemical techniques like potentiodynamic polarization and EIS are indispensable tools for quantifying their performance and elucidating their mechanism of action, which is rooted in the formation of a robust, passivating film at the metal-electrolyte interface. While their primary application remains in advanced corrosion protection, their unique bifunctional nature suggests significant untapped potential in areas such as proton-exchange membranes, electrosynthesis, and functional organic materials. Further research into targeted synthesis and detailed electrochemical analysis will undoubtedly unlock new applications for these versatile compounds.

References

-

Cho, K. G., & Kim, Y. W. (2023). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. Journal of the Korean Institute of Surface Engineering, 56(3), 153-162. Available at: [Link]

-

Cho, K. G., & Kim, Y. W. (2023). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. Korea Science. Available at: [Link]

-

Kim, D., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Materials, 14(11), 2722. Available at: [Link]

-

Birbilis, N., et al. (2013). Potentiodynamic polarization curves as a function of concentration of BTA and pH. ResearchGate. Available at: [Link]

-

Kuznetsov, Y. I., & Kazansky, L. P. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. aluminum alloys. Corrosion: Materials, Protection, 10, 1-15. Available at: [Link]

-

Kokalj, A. (2010). Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces. Faraday Discussions, 147, 367-386. Available at: [Link]

-

Joseph, A., et al. (2016). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. ResearchGate. Available at: [Link]

-

Sayed, S. Y., et al. (2003). Synergistic Effects of Benzotriazole and Copper Ions on the Electrochemical Impedance Spectroscopy and Corrosion Behavior of Iron in Sulfuric Acid. The Journal of Physical Chemistry B, 107(22), 5575–5585. Available at: [Link]

-

da Silva, I. A., et al. (2004). Electrochemical evidence of sulfinic acid derivative as an intermediate in the reduction of aromatic sulfonyl chloride in an aprotic medium. Journal of the Brazilian Chemical Society, 15(4). Available at: [Link]

-

Kim, D., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. PMC. Available at: [Link]

-

Unknown Author. (n.d.). Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization. Semantic Scholar. Available at: [Link]

-

Erdoğdu, G., & Kılıç, E. (2016). Cyclic voltammetries of 5 mM p-aminobenzene sulfonic acid in 0.1 M KCl... ResearchGate. Available at: [Link]

-

Wikipedia. Benzotriazole. Available at: [Link]

-

Finšgar, M., & Milošev, I. (2008). Impedance and XPS study of benzotriazole films formed on copper, copper-zinc alloys and zinc in chloride solution. INIS Clearinghouse. Available at: [Link]

-

Yilanci, A., et al. (2012). Novel proton conductive hybrid membranes based on sulfonated polysulfone and benzotriazole. Journal of Materials Research, 27(15), 1976-1984. Available at: [Link]

-

Fouda, A. E. A. S., et al. (2019). The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. RSC Advances, 9(52), 30489-30501. Available at: [Link]

-

Finšgar, M., & Milošev, I. (2008). Impedance and XPS study of benzotriazole films formed on copper, copper–zinc alloys and zinc in chloride solution. ResearchGate. Available at: [Link]

-

Milošev, I., & Finšgar, M. (2008). Electrochemical and Spectroscopic Study of Benzotriazole Films Formed on Copper, Copper-zinc Alloys and Zinc in Chloride Solution. ResearchGate. Available at: [Link]

-

Avhad, P. S., & Upare, A. K. (2024). A Review on: Synthesis of Benzotriazole. IJARIIE, 10(2). Available at: [Link]

-

Kim, T., et al. (2021). Efficient Inverted Solar Cells Using Benzotriazole-Based Small Molecule and Polymers. Polymers, 13(3), 398. Available at: [Link]

-

Wincom Inc. Benzotriazole: Information, Common Applications and Questions. Available at: [Link]

-

Avhad, P. S., & Upare, A. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Available at: [Link]

- Pollak, F. M. (1966). Preparation of benzotriazole. U.S. Patent No. 3,227,726.

-

Zhang, Z., et al. (2021). Benzotriazole as the additive for ionic liquid lubricant: One pathway towards actual application of ionic liquids. ResearchGate. Available at: [Link]

-

Isherwood, M. L., et al. (2022). Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation. Journal of Chemical Education, 99(10), 3616-3622. Available at: [Link]

-

García, G., et al. (2014). Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions. Catalysis Science & Technology, 4(6), 1736-1742. Available at: [Link]

-

Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(6), 2539-2543. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzotriazole: Information, Common Applications and Questions [wincom-inc.com]

- 3. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]

- 4. Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization | Scientific.Net [scientific.net]

- 7. ijariie.com [ijariie.com]

- 8. US3227726A - Preparation of benzotriazole - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper i ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04461B [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions – voltammetric characterization of sulfonic task-specific ILs with bisulfate anions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel proton conductive hybrid membranes based on sulfonated polysulfone and benzotriazole | Journal of Materials Research | Cambridge Core [cambridge.org]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Synthesis Protocol: Regioselective Synthesis of 1H-Benzotriazole-4-sulfonic Acid via Electrophilic Sulfonation

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1H-Benzotriazole-4-sulfonic acid from 1H-Benzotriazole using oleum (fuming sulfuric acid). The protocol herein is designed to be a self-validating system, offering not just a procedural walkthrough but also a deep dive into the mechanistic underpinnings and safety imperatives of the reaction. This application note is intended to empower researchers in the fields of medicinal chemistry, materials science, and organic synthesis with a robust and reproducible method for obtaining this valuable sulfonated heterocyclic compound. 1H-Benzotriazole-4-sulfonic acid is a versatile intermediate, notably used as a precursor in the synthesis of 4-hydroxy-benzotriazole and as a corrosion inhibitor.[1][2]

Introduction and Scientific Principles

The introduction of a sulfonic acid moiety onto an aromatic scaffold is a foundational transformation in organic synthesis. This functional group imparts unique physicochemical properties, most notably increased water solubility, which is a critical attribute in the development of pharmaceutical agents and other specialty chemicals. Benzotriazole and its derivatives are a privileged class of heterocyclic compounds, exhibiting a wide array of biological activities and applications, including their use as corrosion inhibitors and in chemical synthesis.[3][4][5]

The synthesis of 1H-Benzotriazole-4-sulfonic acid is achieved through an electrophilic aromatic substitution (EAS) reaction. In this process, the benzotriazole ring system acts as the nucleophile, attacking the potent electrophile, sulfur trioxide (SO₃), which is present in high concentration in oleum.

Mechanistic Insights and Regioselectivity

The sulfonation of benzotriazole proceeds via a well-established EAS mechanism. The key steps are:

-

Formation of the Electrophile: In oleum (a solution of SO₃ in H₂SO₄), sulfur trioxide is the active electrophile.

-

Nucleophilic Attack: The π-electron system of the benzotriazole's benzene ring attacks the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the sulfonic acid product.

A critical aspect of this synthesis is the regioselectivity of the sulfonation. Electrophilic substitution on the benzotriazole ring is known to be facile at the 4-position of the benzene ring.[3] This preference is attributed to the electronic effects of the fused triazole ring, which directs the incoming electrophile to this position.

Caption: Simplified reaction mechanism for the sulfonation of benzotriazole.

Experimental Protocol

This protocol is intended for laboratory-scale synthesis and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 10.0 g | Starting material |

| Oleum (20% free SO₃) | H₂SO₄·xSO₃ | Variable | 40 mL | Sulfonating agent. Extremely corrosive. |

| Crushed Ice | H₂O | 18.02 | ~200 g | For quenching the reaction. |

| Sodium Chloride (NaCl) | NaCl | 58.44 | q.s. | For "salting out" the product. |

| Deionized Water | H₂O | 18.02 | As needed | For washing. |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Heating mantle

-

Buchner funnel and filter flask

-

Vacuum source

Step-by-Step Procedure

-

Reaction Setup:

-

Place 10.0 g of 1H-Benzotriazole into the 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

-

Fit the flask with a dropping funnel and a thermometer. Ensure the setup is in a fume hood.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

-

Sulfonation Reaction:

-

Slowly and carefully add 40 mL of oleum (20% free SO₃) to the dropping funnel.

-

With vigorous stirring, add the oleum dropwise to the benzotriazole over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 20-30°C. The reaction is exothermic, and careful temperature control is necessary to prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Gradually heat the reaction mixture to 70-80°C using a heating mantle and maintain this temperature for 4-6 hours with continuous stirring to ensure complete sulfonation.

-

-

Work-up and Product Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker (e.g., 1 L), place approximately 200 g of crushed ice.

-

With extreme caution and slow addition , pour the reaction mixture onto the crushed ice with constant, vigorous stirring. This quenching process is highly exothermic.

-

Once all the ice has melted, the solution may be clear or contain a precipitate. Add solid sodium chloride in portions with stirring until the solution is saturated. This will induce the precipitation of the sulfonic acid product ("salting out").

-

Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution, followed by a small amount of ice-cold deionized water to remove residual acid and salts.

-

-

Purification and Drying:

-

The crude product can be purified by recrystallization from a minimal amount of hot water.

-

Dry the purified 1H-Benzotriazole-4-sulfonic acid in a vacuum oven at 60-70°C or in a desiccator over a suitable drying agent (e.g., P₂O₅) to a constant weight.

-

Caption: A step-by-step workflow for the synthesis of 1H-Benzotriazole-4-sulfonic acid.

Expected Results and Characterization

The final product, 1H-Benzotriazole-4-sulfonic acid, should be obtained as a white to off-white solid.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 285 °C (decomposition)[1][6] |

| Molecular Formula | C₆H₅N₃O₃S |

| Molar Mass | 199.19 g/mol [1] |

| Purity (assay) | Typically ≥97% after recrystallization[1] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing sulfonic acid group. The N-H proton of the triazole ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atom attached to the sulfonic acid group will be significantly downfield.

-

FTIR (KBr Pellet): The infrared spectrum will provide key information confirming the functional groups present. Expected characteristic absorption bands include:

-

Broad O-H stretch from the sulfonic acid group (~3400-2800 cm⁻¹).

-

N-H stretch from the triazole ring (~3100-3000 cm⁻¹).

-

Asymmetric and symmetric S=O stretching vibrations from the SO₃H group (~1250-1120 cm⁻¹ and ~1080-1000 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (~1600-1450 cm⁻¹).

-

Safety and Troubleshooting

Critical Safety Precautions

-

Oleum is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes. Always handle oleum in a certified chemical fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

The reaction of oleum with water is highly exothermic and can cause violent splattering. Always add the reaction mixture to ice, never the other way around.

-

Sulfonation reactions are exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.

-

Ensure adequate ventilation as the reaction may produce sulfur trioxide or other hazardous fumes.

-

Have an appropriate quenching agent and spill kit (e.g., sodium bicarbonate or another suitable base) readily available.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Ensure the reaction is heated for the specified time at the correct temperature. Monitor reaction progress by TLC if possible. |

| Loss of product during work-up. | Ensure the solution is fully saturated with NaCl and sufficiently cooled to maximize precipitation. Avoid using excessive water for washing the filter cake. | |

| Dark-colored product | Reaction temperature was too high, leading to charring. | Maintain strict temperature control during the oleum addition. Ensure the rate of addition is slow enough to dissipate the heat generated. |

| Impurities in the starting material. | Use high-purity 1H-Benzotriazole. | |

| Product is oily or does not solidify | Insufficient "salting out". | Add more solid NaCl to the aqueous solution and stir for an extended period in an ice bath. |

| Product is hydrated. | Ensure the product is thoroughly dried under vacuum. |

References

-

Chem-Impex International Inc. (n.d.). 1H-Benzotriazole-4-sulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

Chemsrc. (2025, August 26). benzotriazole-4-sulphonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1H-benzotriazole (BT) in KBr. Retrieved from [Link]

-

Journal of the Chilean Chemical Society. (2025, January 10). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]

Sources

- 1. 1H-苯并三唑-4-磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. benzotriazole-4-sulphonic acid | CAS#:26725-50-8 | Chemsrc [chemsrc.com]

Application Note: Preparation and Characterization of Silver(I) 1H-Benzotriazole-4-sulfonate Complexes

This Application Note is designed for researchers in medicinal inorganic chemistry and materials science. It details the synthesis, characterization, and handling of Silver(I) complexes coordinated with 1H-Benzotriazole-4-sulfonic acid (BTSA).

Executive Summary

Silver(I) complexes derived from benzotriazole (BTA) are widely recognized for their potent antimicrobial activity and structural diversity (coordination polymers).[1] However, the poor aqueous solubility of parent Ag-BTA complexes limits their bioavailability. The introduction of a sulfonic acid group at the 4-position (1H-Benzotriazole-4-sulfonic acid ) fundamentally alters the physicochemical profile, introducing water solubility and unique hydrogen-bonding capabilities while retaining the pharmacophore of the triazole ring.

This guide provides a robust protocol for synthesizing the Ag(I)-BTSA complex. Unlike simple salt formation, this protocol targets the coordination of Ag(I) to the triazole nitrogen, stabilized by the sulfonate moiety, yielding a species with potential for enhanced biological distribution.

Chemical Background & Rationale

The Ligand: 1H-Benzotriazole-4-sulfonic Acid (BTSA)

-

Dual Functionality: BTSA possesses a hard oxygen donor (sulfonate,

) and soft nitrogen donors (triazole ring). -

Coordination Modes:

-

Mode A (Acidic pH): The sulfonate group acts as a counter-ion or weak bridging ligand; Ag(I) coordinates to the neutral triazole nitrogen.

-

Mode B (Basic pH): Deprotonation of the triazole (

) leads to a dianionic ligand (

-

-

Solubility: The sulfonate group prevents the rapid, irreversible precipitation often seen with unsubstituted benzotriazoles, allowing for controlled crystal growth.

The Metal: Silver(I)[1][2]

-

Geometry: Typically linear (CN=2) or trigonal planar (CN=3) in these systems.

-

Light Sensitivity: Ag-BTA complexes are photosensitive (used in photography); all reactions must be performed under low-light conditions.

Experimental Protocol

Materials

-

Silver Nitrate (

): >99.8% purity, ACS reagent. -

1H-Benzotriazole-4-sulfonic acid (BTSA): >97% purity (CAS: 26725-50-8).[2][3]

-

Solvents: Deionized Water (18.2 MΩ), Ethanol (absolute).

-

Base: 0.1 M Sodium Hydroxide (NaOH) or Ammonia (

).

Workflow Diagram (DOT)